Higher Commercial Purity Enables Stringent Synthesis Specifications
The target compound is commercially supplied at 98% purity (Leyan), whereas the closest mono-chloro analog, 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, is typically offered at 95% purity (AKSci) . This 3-percentage-point difference is critical for reactions where side-product formation from halogenated impurities can reduce yield or complicate purification, such as in palladium-catalyzed cross-couplings or pharmaceutical intermediate synthesis.
| Evidence Dimension | Commercial purity |
|---|---|
| Target Compound Data | 98% (HPLC) |
| Comparator Or Baseline | 1-(2-Chloropyridin-4-yl)-2,2,2-trifluoroethanamine: 95% (GC) |
| Quantified Difference | 3 percentage points higher |
| Conditions | Vendor-specified purity; HPLC vs. GC methods may differ |
Why This Matters
Higher purity reduces the need for pre-use purification and lowers the risk of impurity-driven side reactions, directly translating to cost and time savings in synthesis workflows.
